molecular formula C9H6BrN B029762 8-Bromoisoquinoline CAS No. 63927-22-0

8-Bromoisoquinoline

Cat. No. B029762
CAS RN: 63927-22-0
M. Wt: 208.05 g/mol
InChI Key: DPRIHFQFWWCIGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of 8-Bromoisoquinolines : The synthesis of 8-bromoisoquinolines involves Jackson's modification of the Pomeranz-Fritsch ring synthesis. A mechanism for the formation of secondary amine-BH3 complexes is suggested in the process (Armengol, Helliwell, & Joule, 2000).

Molecular Structure Analysis

  • Structure Analysis of Bromoisoquinoline Derivatives : Bromination of an 8-hydroxyquinoline derivative occurs in specific positions, leading to different molecular structures. These structures are characterized by intermolecular and weak intramolecular O-H.N hydrogen bonds, influencing their solid-state packing (Collis, Burrell, John, & Plieger, 2003).

Chemical Reactions and Properties

  • Rhodium-Catalyzed Synthesis of Bromoisoquinolines : The synthesis of functionalized bromoisoquinolines involves a bromonium ylide as a key intermediate, formed through an intramolecular nucleophilic attack (He et al., 2016).

Physical Properties Analysis

  • Resonance Raman Characterization : The ground-state species of 8-bromo-7-hydroxyquinoline in aqueous solutions were studied using absorption and resonance Raman spectroscopy. This analysis provides insights into the physical properties of 8-bromo-7-hydroxyquinoline, including its behavior in different solvents (An et al., 2009).

Chemical Properties Analysis

  • Photolabile Properties of Brominated Hydroxyquinoline : 8-bromo-7-hydroxyquinoline (BHQ) is described as a photolabile protecting group for carboxylic acids, demonstrating unique chemical properties such as high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Scientific Research Applications

  • Synthesis of Ligands and Complexes :

    • 8-Bromoisoquinoline is used as a precursor for synthesizing biisoquinoline ligands, which are sterically nonhindering and endotopic in nature, useful in chelation and coordination chemistry (Durola et al., 2007).
    • It reacts with zincated cyclopentadienyl derivatives to produce 8-quinolylcyclopentadienyl metal complexes, demonstrating solvatochromism and coordination of the quinolyl moiety (Enders et al., 2001).
  • Crystal Structure Analysis :

    • 8-Bromoisoquinolines are used for their syntheses and to analyze their crystal structures, aiding in structural and material science (Armengol et al., 2000).
  • Photolytic Synthesis :

    • Specific derivatives, such as 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methylisoquinoline, are used for the total photolytic synthesis of various phenolic bromoisoquinolines, contributing to chemical synthesis methods (Kametani et al., 1971a); (Kametani et al., 1971b).
  • Biological Applications :

    • 7-Amino-6-bromoisoquinoline-5,8-quinone showed antitumor activity against various human cancer cells, suggesting potential in cancer treatment research (Delgado et al., 2012).
    • 8-Bromo-7-hydroxyquinoline is a photoremovable protecting group used to regulate the action of biological effectors with light in cell and tissue culture, demonstrating applications in biological studies and therapies (Zhu et al., 2006).
  • Drug Development and Medical Research :

    • Insights into 8-hydroxyquinoline derivatives, including those related to 8-Bromoisoquinoline, are explored for developing potent drugs for diseases like cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021).
    • Quinoline-8-carboxamides, a class related to 8-Bromoisoquinoline, are studied as inhibitors with potential therapeutic activities (Lord et al., 2009).
  • Receptor Antagonism :

    • SPD 502, an AMPA receptor antagonist synthesized from 8-bromoisoquinoline, shows about 10% overall yield, indicating its use in neurological and pharmacological research (Geng Min, 2011).

Safety And Hazards

8-Bromoisoquinoline is toxic if swallowed and causes skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

8-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is also used in the preparation of 4-? ((2-?Hydroxy-?3-?methoxybenzyl)?amino)?benzenesulfonamide derivatives as potent and selective inhibitors of 12-?Lipoxygenase .

properties

IUPAC Name

8-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRIHFQFWWCIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431935
Record name 8-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoisoquinoline

CAS RN

63927-22-0
Record name 8-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromoisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
M Armengol, M Helliwell, JA Joule - Arkivoc, 2000 - arkat-usa.org
… pentoxide and concentrated sulfuric acid, as described3 gave only hydrolysis product, however comparable treatment of the benzylamine 2 did produce 8bromoisoquinoline 5 but at …
Number of citations: 5 www.arkat-usa.org
FT Tyson - Journal of the American Chemical Society, 1939 - ACS Publications
… step range from 6% in the case of the 8-bromoisoquinoline to 65% in the case of the mixture of … of cuprous cyanide upon 5- or 8-bromoisoquinoline. The 5- or 8-bromoisoquinoline was …
Number of citations: 31 pubs.acs.org
ED Emmons, JA Guicheteau, AW Fountain… - Physical Chemistry …, 2020 - pubs.rsc.org
… 2, the Raman spectra of 1-, 4-, 5-, and 8-bromoisoquinoline are quite similar to 1-bromonaphthalene (Fig. 2(a)), while 3- and 7-bromoisoquinoline have spectra similar to 2-…
Number of citations: 9 pubs.rsc.org
WD Brown, AH Gouliaev - Synthesis, 2002 - thieme-connect.com
… Most importantly, the formation of 8-bromoisoquinoline (3), which requires tedious work to remove, is almost totally suppressed using an internal temperature of -25 to -18 C, indicating …
Number of citations: 52 www.thieme-connect.com
DJ Hennessy, LR Cerecedo - Journal of the American Chemical …, 1939 - ACS Publications
… step range from 6% in the case of the 8-bromoisoquinoline to 65% in the case of the mixture of … of cuprous cyanide upon 5- or 8-bromoisoquinoline. The 5- or 8-bromoisoquinoline was …
Number of citations: 309 pubs.acs.org
T Kametani, T Sugahara, H Sugi, S Shibuya… - Tetrahedron, 1971 - Elsevier
… Secondly, photolysis of phenolic 8-bromoisoquinoline (20) was examined under the same conditions The isoquinoline (20) was synthesized as follows Fusion of the amine (11) with 4-…
Number of citations: 9 www.sciencedirect.com
M Gordon, DE Pearson - The Journal of Organic Chemistry, 1964 - ACS Publications
Halogenation of the aluminum chloride complexes of isoquinoline or quinoline gave in good yield halogen derivatives substituted in the benzenoid ring. Bromination of the aluminum …
Number of citations: 66 pubs.acs.org
E Matador, J Iglesias‐Sigüenza… - Angewandte Chemie …, 2021 - Wiley Online Library
… Not surprisingly, poor conversion or no reaction were also observed with crowded substrates such as 8-bromoisoquinoline (1 j) or 1-methylisoquinoline (1 k), respectively, while …
Number of citations: 30 onlinelibrary.wiley.com
E Glyde, R Taylor - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
All seven 1-(isoquinolyl)ethyl acetates have been prepared and their rates of elimination of acetic acid determined together with that of 1-phenylethyl acetate at temperatures between …
Number of citations: 10 pubs.rsc.org
S Shirakawa, S Liu, S Kaneko… - Angewandte Chemie …, 2015 - Wiley Online Library
… Reactions of 3-methylisoquinoline derivative 6 b and 8-bromoisoquinoline derivative 6 c were also efficiently accelerated by catalyst 2 b to afford products 8 ba and 8 ca in good yield. …
Number of citations: 78 onlinelibrary.wiley.com

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